
Guvacine
Overview
Description
Guvacine (1,2,5,6-tetrahydro-3-pyridinecarboxylic acid) is a naturally occurring alkaloid found predominantly in Areca catechu (betel nut) and related products. It belongs to a group of four primary areca alkaloids, alongside arecoline, arecaidine, and guvacoline . Structurally, this compound features a partially saturated pyridine ring with a carboxylic acid moiety, distinguishing it from its esterified counterparts like arecoline (methyl ester of arecaidine) . Pharmacologically, this compound acts as a gamma-aminobutyric acid (GABA) uptake inhibitor, increasing synaptic GABA availability, which may contribute to the addictive properties of betel quid (BQ) chewing .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guvacine can be synthesized through the reaction of nicotinic acid ethyl ester with phenacyl bromides containing electron-donating substituents in the benzene ring. This reaction yields quaternary pyridinium salts, which are then reduced with sodium tetrahydridoborate to ethyl 1-(2-aryl-2-hydroxyethyl)-1,2,5,6-tetrahydropyridine-3-carboxylates. Acid hydrolysis of these compounds results in the formation of this compound in yields ranging from 76% to 93% .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Guvacine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the structure of this compound, leading to different products.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium tetrahydridoborate is commonly used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce different hydrogenated forms of this compound.
Scientific Research Applications
Guvacine has several scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the synthesis and reactions of pyridine alkaloids.
Biology: this compound’s role as a gamma-aminobutyric acid uptake inhibitor makes it valuable for studying neurotransmitter regulation and neuronal function.
Industry: this compound and its derivatives are used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Guvacine exerts its effects by binding selectively to presynaptic gamma-aminobutyric acid reuptake transporters, preventing the reuptake of gamma-aminobutyric acid. This increases the concentration of gamma-aminobutyric acid in the synaptic cleft, enhancing its inhibitory effects on neuronal activity . This compound does not have significant affinity for postsynaptic gamma-aminobutyric acid receptors .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural and Functional Profiles of Areca Alkaloids
Compound | Structure | Pharmacological Role | Key Functional Groups |
---|---|---|---|
Guvacine | 1,2,5,6-tetrahydro-3-pyridinecarboxylic acid | GABA uptake inhibitor | Carboxylic acid |
Arecoline | Methyl ester of arecaidine | Muscarinic agonist, nicotinic receptor stimulation | Ester, tertiary amine |
Guvacoline | Ethyl ester analog of this compound | Muscarinic agonist | Ester |
Arecaidine | Demethylated arecoline derivative | GABA uptake inhibitor | Carboxylic acid, tertiary amine |
- This compound vs. Arecoline/Guvacoline : Unlike the esterified arecoline and guvacoline, this compound lacks the ester group, rendering it a poor muscarinic agonist. Instead, it modulates GABAergic neurotransmission .
- This compound vs. Arecaidine : Both inhibit GABA uptake, but arecaidine is a demethylated derivative of arecoline, sharing structural similarities with this compound in the carboxylic acid group .
Concentration Variability in Natural Sources
Table 2: Alkaloid Concentrations in Areca Nut Products
Biological Activity
Guvacine, a pyridine alkaloid predominantly found in the Areca nut (Betel nut), has garnered attention for its potential biological activities, particularly in the context of neurological function and neurotransmission. As a structural analogue of gamma-aminobutyric acid (GABA), this compound is believed to interact with GABA transporters, influencing GABAergic signaling pathways in the central nervous system (CNS). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound has the chemical formula and is classified under pyridine alkaloids. Its structural similarity to GABA allows it to modulate GABAergic neurotransmission effectively. The compound's ability to inhibit GABA transporters makes it a subject of interest in the development of treatments for various CNS disorders.
Interaction with GABA Transporters
This compound primarily exerts its effects through inhibition of GABA transporters (GATs), specifically mGAT1-4. These transporters are responsible for the reuptake of GABA from the synaptic cleft, thus regulating its availability and activity. Research indicates that this compound has a lower affinity compared to other GABA analogues but still plays a significant role in modulating neurotransmitter levels:
- Inhibition Potency : this compound's inhibitory potency at mGAT1-4 has been characterized through structure-activity relationship (SAR) studies, demonstrating its potential as a therapeutic agent for conditions characterized by dysregulated GABA signaling .
Biological Effects
This compound influences several physiological processes through its action on GABAergic systems:
- Neuroprotective Effects : Studies have shown that this compound can protect neural cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
- Modulation of Taurine Uptake : this compound inhibits taurine uptake in a concentration-dependent manner, which may have implications for cellular osmoregulation and excitability .
Pharmacological Studies
Recent studies have synthesized various this compound derivatives to enhance its pharmacological profile. These derivatives have been evaluated for their selectivity and potency against specific GABA transporters:
Compound | Inhibition Potency | Selectivity | Notes |
---|---|---|---|
This compound | Moderate | mGAT1 | Found in Areca nut; potential neuroprotective agent |
Nipecotic Acid Derivatives | High | mGAT1-4 | Structural modifications improve efficacy |
Clinical Implications
Research indicates that this compound's modulation of GABA levels may provide therapeutic benefits for conditions such as epilepsy, anxiety disorders, and depression. For instance, a study highlighted the effectiveness of this compound in increasing GABA levels by inhibiting reuptake mechanisms, thus reducing seizure frequency in animal models .
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying Guvacine’s GABA uptake inhibition mechanisms?
To evaluate this compound’s inhibitory effects on GABA transporters (e.g., GAT-1, BGT-1), researchers should employ in vitro radiolabeled GABA uptake assays using synaptosomal preparations or transfected cell lines expressing specific transporters. Dose-response curves (IC₅₀ values) should be generated across multiple tissue types (e.g., rat brain cortex vs. cat spinal cord) to assess interspecies variability . Parallel electrophysiological recordings in brain slices can validate functional inhibition of GABAergic signaling.
Q. How can researchers ensure reproducibility in synthesizing this compound and its derivatives?
Follow established synthetic routes, such as the reduction of tetrahydropyridine carboxylate intermediates using sodium tetrahydroborate, as described in recent protocols . Characterize intermediates and final products via NMR, HPLC, and mass spectrometry. Purity (>95%) and stereochemical consistency must be confirmed, with detailed protocols archived in supplementary materials to align with journal reproducibility standards .
Q. What are the key pharmacological parameters to compare this compound’s efficacy across studies?
Standardize metrics such as:
- IC₅₀ values for GABA uptake inhibition in defined tissue models.
- Selectivity ratios (e.g., GAT-1 vs. BGT-1 inhibition).
- Kinetic parameters (Km, Vmax) derived from Lineweaver-Burk plots . Discrepancies in reported values may arise from tissue-specific transporter expression or assay conditions, necessitating cross-validation with control compounds like nipecotic acid .
Advanced Research Questions
Q. How can conflicting data on this compound’s transporter selectivity be resolved?
Contradictions in selectivity (e.g., low affinity for hBGT-1 vs. high activity in rodent models) may stem from species-specific transporter isoforms or assay sensitivity. Address this by:
- Using CRISPR-edited cell lines expressing humanized transporter variants.
- Conducting competitive binding assays with fluorescent probes (e.g., BODIPY-tagged analogs).
- Applying meta-analyses to aggregate data from heterogeneous studies, prioritizing those with transparent methodologies .
Q. What strategies optimize this compound’s bioavailability for in vivo neuropharmacological studies?
Overcome poor blood-brain barrier (BBB) penetration by:
- Designing prodrugs (e.g., ester derivatives) with enhanced lipophilicity.
- Utilizing nanoparticle encapsulation to improve CNS delivery.
- Validating bioavailability via microdialysis or PET imaging in rodent models . Comparative pharmacokinetic studies (plasma vs. brain tissue concentrations) are critical for dose-response correlations .
Q. How should researchers integrate multi-omics data to elucidate this compound’s off-target effects?
Combine transcriptomics (RNA-seq of treated neuronal cultures) and proteomics (mass spectrometry) to identify non-GABAergic pathways modulated by this compound. Validate findings with siRNA knockdown or pharmacological inhibitors. Machine learning tools (e.g., STRINGdb) can map interaction networks and prioritize high-confidence targets for functional assays .
Q. Methodological and Reporting Standards
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values, reporting 95% confidence intervals. For in vivo studies, apply mixed-effects models to account for individual variability. Transparently document outliers and data exclusion criteria to align with FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Q. How can researchers address publication bias in this compound-related studies?
Include negative results in preprints or institutional repositories. Use tools like ROSES (RepOrting standards for Systematic Evidence Syntheses) to ensure comprehensive literature reviews. Prioritize studies indexed in PubMed or Web of Science over non-peer-reviewed sources .
Q. Ethical and Reproducibility Considerations
Q. What ethical guidelines apply to studies involving this compound in animal models?
Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Obtain approval from institutional animal care committees (IACUC) for protocols involving vertebrates. Justify sample sizes via power analyses to minimize unnecessary animal use .
Q. How can researchers ensure compliance with chemical safety regulations when handling this compound?
Follow OSHA and institutional guidelines for handling neuroactive compounds. Conduct toxicity screenings (e.g., Ames test for mutagenicity) for novel derivatives. Material Safety Data Sheets (MSDS) must be accessible, and waste disposal protocols must comply with environmental regulations .
Properties
IUPAC Name |
1,2,3,6-tetrahydropyridine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-2-1-3-7-4-5/h2,7H,1,3-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDZOWFRBNTPQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871702 | |
Record name | 1,2,5,6-Tetrahydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in water, and almost insoluble in 100% alcohol, ether, chloroform, and benzene. | |
Record name | Guvacine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08848 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
498-96-4 | |
Record name | Guvacine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guvacine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guvacine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08848 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,2,5,6-Tetrahydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUVACINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41538P325K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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